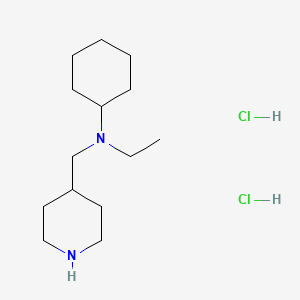

n-Ethyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride

Overview

Description

Scientific Research Applications

Analytical Characterization in Research

Researchers have characterized psychoactive arylcyclohexylamines, similar in structure to n-Ethyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride, using various analytical techniques. These include gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. Such characterization is crucial in understanding the chemical properties and potential applications of these compounds (De Paoli et al., 2013).

Receptor Binding Studies

Research on similar arylcyclohexylamines indicates their high affinity and selectivity for the glutamate NMDA receptor. This is a critical aspect of studying the pharmacological profile and potential therapeutic uses of these compounds. The analogs also show affinities for the serotonin transporter and sigma receptors, highlighting their diverse pharmacological interactions (Roth et al., 2013).

Synthesis and Chemical Transformation

Research into the chemical synthesis of related compounds includes the study of reactions under specific conditions, such as in supercritical carbon dioxide. This kind of research is essential for the development of new synthetic methods and potentially more efficient production processes for such chemicals (Xu Jing-xiu, 2009).

Exploration of Biochemical Interactions

Studies have also focused on the interaction of similar compounds with monoamine oxidase (MAO), a key enzyme in the brain. Understanding how these compounds interact with MAO can shed light on their potential effects on brain chemistry and their role in neurological research (Hiebert & Silverman, 1988).

Investigation of Receptor Affinity and Function

Research on compounds structurally related to this compound also includes studying their binding affinity to specific receptors, such as sigma receptors. This research is vital in understanding the therapeutic potential and neurological impact of these compounds (de Costa et al., 1992).

PET Imaging Studies

Another area of research involving similar compounds is the development of PET imaging radioligands. This application is crucial in neuroscience for visualizing and quantifying brain receptor systems in vivo (Choi et al., 2015).

properties

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2.2ClH/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15-11-9-13;;/h13-15H,2-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUYZLDAOXNGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)

![4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424652.png)

![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)

![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)

![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)

![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)

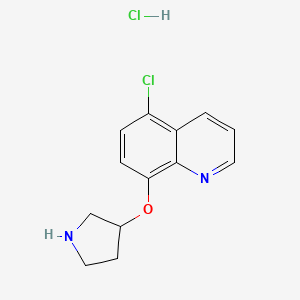

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)